molecular formula C9H19NO2 B1317696 N-(2-Hydroxyethyl)heptanamide CAS No. 23054-50-4

N-(2-Hydroxyethyl)heptanamide

Cat. No.: B1317696
CAS No.: 23054-50-4
M. Wt: 173.25 g/mol
InChI Key: GZNSXQUYLMMDLX-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)heptanamide (CAS 23054-50-4) is a synthetic compound belonging to the class of fatty acid ethanolamides (FAEs), which are endogenous lipid mediators involved in a wide array of biological signaling pathways . With a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol, its structure consists of a seven-carbon heptanoic acid chain linked via an amide bond to ethanolamine . This places it within a family of signaling molecules that includes well-characterized compounds like palmitoylethanolamide (PEA), which is known for its autacoid-like, anti-inflammatory properties by down-modulating mast cell activation . The primary research value of this compound lies in its use as a chemical tool to investigate the structure-activity relationships (SAR) of N-acylethanolamines, particularly the impact of a medium-chain, saturated fatty acid moiety on biological activity . Studies on related compounds have demonstrated significant anti-inflammatory effects in rodent models, effectively reducing edema formation and inflammatory hyperalgesia through mechanisms that are distinct from classical steroidal and non-steroidal anti-inflammatory drugs . Researchers can utilize this compound to probe the endocannabinoid system, as some related N-acylamides act as agonists at peripheral cannabinoid CB2 receptors, and to study the enzymatic pathways of lipid mediator biosynthesis and degradation . It is also valuable as an analytical standard or reference compound in metabolomic and lipidomic studies. This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-9(12)10-7-8-11/h11H,2-8H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNSXQUYLMMDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560541
Record name N-(2-Hydroxyethyl)heptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23054-50-4
Record name N-(2-Hydroxyethyl)heptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Pathways Associated with N 2 Hydroxyethyl Heptanamide Metabolism

Biosynthesis Pathways of N-Acylethanolamines

The production of NAEs in animal tissues is a regulated process that begins with phospholipids (B1166683) from the cell membrane. nih.govnih.gov The primary and most well-understood route is the "transacylation-phosphodiesterase" pathway, which involves two main enzymatic steps. nih.gov However, research has also uncovered several alternative, multi-step pathways for NAE formation. mdpi.comnih.gov

Enzymatic Mechanisms for N-Acylethanolamine Formation in Biological Systems

The biosynthesis of NAEs is initiated by the formation of an intermediate molecule, N-acylphosphatidylethanolamine (NAPE). mdpi.comnih.gov This step is catalyzed by N-acyltransferase (NAT) enzymes, which transfer a fatty acid chain from a donor phospholipid, such as phosphatidylcholine, to the nitrogen atom of phosphatidylethanolamine (B1630911) (PE). mdpi.comresearchgate.netnih.gov

Several enzymes are involved in this initial and subsequent steps:

Ca2+-dependent N-acyltransferase (Ca-NAT): This enzyme, identified as the epsilon (ε) isoform of cytosolic phospholipase A2 (cPLA₂ε), is a key player in the formation of NAPE. mdpi.comnih.govmdpi.com

Phospholipase A/acyltransferases (PLAATs): A group of five Ca2+-independent enzymes (PLAAT-1 to -5) have also been shown to possess N-acyltransferase activity, contributing to NAPE formation. mdpi.comnih.gov

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): This enzyme, a member of the metallo-β-lactamase family, catalyzes the direct hydrolysis of NAPE to release NAE. nih.govwikipedia.org It represents the final step in the classical two-step pathway. nih.govwikipedia.org

Alternative Pathway Enzymes: Studies, particularly in NAPE-PLD-deficient mice, have revealed NAPE-PLD-independent pathways. nih.gov These multi-step routes involve enzymes such as α/β-hydrolase domain-containing protein 4 (ABHD4) and members of the glycerophosphodiesterase (GDE) family, including GDE1, GDE4, and GDE7. nih.govwikipedia.org Another pathway involves phospholipase C (PLC) to generate phospho-N-acylethanolamine from NAPE, which is then converted to NAE by phosphatases. wikipedia.org

Table 1: Key Enzymes in N-Acylethanolamine Biosynthesis

Enzyme Abbreviation Enzyme Name Primary Function in NAE Biosynthesis
Ca-NAT (cPLA₂ε) Ca2+-dependent N-acyltransferase Catalyzes the Ca2+-dependent formation of NAPE from PE. mdpi.comnih.gov
PLAATs Phospholipase A/acyltransferases Catalyze the Ca2+-independent formation of NAPE. mdpi.comnih.gov
NAPE-PLD N-acylphosphatidylethanolamine-hydrolyzing phospholipase D Hydrolyzes NAPE to directly form NAEs. nih.govnih.gov
ABHD4 α/β-hydrolase domain-containing protein 4 Involved in alternative, multi-step pathways for NAE formation from NAPE. nih.govwikipedia.org
GDE1, GDE4, GDE7 Glycerophosphodiesterases Participate in NAPE-PLD-independent pathways to produce NAEs. nih.gov

Identification of Precursor Molecules and Metabolic Intermediates

The synthesis of NAEs originates from common membrane glycerophospholipids. nih.govnih.gov The central precursor molecules and the key intermediate in these pathways have been clearly identified.

Precursor Molecules: The primary precursors are phosphatidylethanolamine (PE) and an acyl donor phospholipid, typically phosphatidylcholine (PC). nih.govnih.gov The process involves the transfer of a fatty acyl group from the sn-1 position of PC to the head group amine of PE. mdpi.comnih.gov

Metabolic Intermediate: The crucial intermediate formed from the initial transacylation step is N-acylphosphatidylethanolamine (NAPE). mdpi.comwikipedia.org NAPE is a unique phospholipid with three fatty acyl chains. nih.gov It serves as the direct substrate for the NAPE-PLD enzyme in the classical pathway. In the alternative pathways, NAPE is processed through other intermediates, such as glycerophospho-N-acylethanolamine (GP-NAE), before the final release of the NAE molecule. mdpi.comwikipedia.org

Catabolic Pathways and Enzymatic Degradation of N-Acylethanolamines

The biological activity of N-(2-Hydroxyethyl)heptanamide and other NAEs is terminated through enzymatic hydrolysis. nih.gov This degradation process breaks the amide bond, releasing the constituent fatty acid and ethanolamine (B43304). nih.govwikipedia.org Two distinct enzymes are primarily responsible for this catabolic process, operating in different cellular compartments and under different pH conditions. researchgate.net

Role of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) in Hydrolysis

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase that plays a significant role in the degradation of certain NAEs. nih.govnih.gov

Cellular Location and Optimal pH: NAAA is primarily located in the lysosomes of immune cells, such as macrophages. nih.govwikipedia.orgguidetopharmacology.org Consistent with its lysosomal residence, the enzyme functions optimally under acidic conditions, with a peak activity at a pH of approximately 4.5-5. wikipedia.orgguidetopharmacology.org

Substrate Preference: NAAA preferentially hydrolyzes saturated and monounsaturated NAEs, showing the highest activity towards N-palmitoylethanolamine (PEA). nih.govwikipedia.org Its discovery provided an explanation for the degradation of NAEs in acidic cellular environments. wikipedia.org

Function: By hydrolyzing NAEs like PEA, NAAA terminates their signaling functions. nih.gov Inhibition of NAAA leads to an increase in the levels of its substrates, which has been explored as a therapeutic strategy for modulating pain and inflammation. nih.govguidetopharmacology.org

Contribution of Fatty Acid Amide Hydrolase (FAAH) to N-Acylethanolamine Metabolism

Fatty acid amide hydrolase (FAAH) is considered the central enzyme responsible for the degradation of a broad range of NAEs in mammalian tissues. nih.govnih.govnih.gov

Cellular Location and Optimal pH: FAAH is an integral membrane protein, typically found in the endoplasmic reticulum. researchgate.netproteopedia.org It is a serine hydrolase that functions at a neutral or alkaline pH. nih.govresearchgate.net

Substrate Preference: FAAH hydrolyzes a wide array of NAEs, with a notable reactivity towards the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). nih.govnih.gov The functional activities of many NAEs are terminated primarily through degradation by FAAH. researchgate.net Genetic or pharmacological inactivation of FAAH results in significantly elevated tissue levels of various NAEs, confirming its crucial role in their metabolism. nih.govmdpi.com

Function: FAAH terminates NAE signaling by hydrolyzing the amide bond to produce a free fatty acid and ethanolamine. nih.govnih.gov Due to its key role in regulating endocannabinoid levels, FAAH has been a major target for the development of therapeutic drugs aimed at treating pain, anxiety, and other central nervous system disorders. nih.govmdpi.com

Table 2: Comparison of NAE Catabolic Enzymes

Feature N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Fatty Acid Amide Hydrolase (FAAH)
Enzyme Class Cysteine Hydrolase nih.gov Serine Hydrolase nih.govproteopedia.org
Subcellular Location Lysosomes wikipedia.orgguidetopharmacology.org Endoplasmic Reticulum (Integral Membrane Protein) researchgate.netproteopedia.org
Optimal pH Acidic (pH 4.5-5) wikipedia.orgguidetopharmacology.org Neutral / Alkaline nih.gov
Primary Substrates Saturated/monounsaturated NAEs (e.g., PEA) nih.gov Broad range of NAEs, including anandamide nih.govnih.gov
Primary Function Terminates NAE signaling in lysosomal compartments. wikipedia.org Central regulator of bulk NAE degradation. nih.govnih.gov

Structure Activity Relationship Sar Investigations of N 2 Hydroxyethyl Heptanamide and Its Analogues

Identification of Key Structural Features for Biological Activity

The molecular architecture of N-(2-Hydroxyethyl)heptanamide consists of three primary components: a heptanoyl acyl chain, a central amide linkage, and a 2-hydroxyethyl headgroup. Each of these features plays a distinct and critical role in molecular recognition and biological activity.

The Acyl Chain: The seven-carbon heptanoyl chain is a key determinant of the molecule's lipophilicity. This property governs the compound's ability to cross cell membranes and interact with the hydrophobic binding pockets of target proteins. In the broader class of NAEs, the length and degree of saturation of the acyl chain are critical for binding affinity and selectivity toward various receptors and enzymes. nih.gov For instance, in related enzyme inhibitors, small lipophilic groups are often preferred for optimal potency. nih.govchem960.com

The Amide Bond: The amide bond provides structural rigidity and is a crucial site for hydrogen bonding interactions. Its planar nature and the presence of both a hydrogen bond donor (N-H) and acceptor (C=O) allow for specific orientations within a protein's active site. nih.gov SAR studies on various enzyme inhibitors have demonstrated that the amide functional group is often essential for activity. nih.gov Bioisosteric replacement of the amide bond with groups like ureas or triazoles is a common strategy in medicinal chemistry to modulate stability and potency, underscoring the importance of this central linkage. nih.gov

Impact of Amide Chain Length and Hydroxyl Group Modifications on Biological Potency and Selectivity

Systematic modifications to the acyl chain and the hydroxyl headgroup of this compound analogues have provided significant insights into the structural requirements for biological potency and selectivity.

The length of the amide acyl chain is a critical factor influencing how the molecule fits into the binding site of its biological target. Altering the chain length from the native seven carbons can drastically change both potency and selectivity. Generally, there is an optimal chain length for interaction with a specific protein; chains that are too short may not form sufficient hydrophobic interactions, while those that are too long may introduce steric hindrance. Studies on related lipid classes have shown that biological activity can be enhanced with increasing acyl chain length up to a certain point, after which activity may plateau or decrease. nih.gov

Table 1: Illustrative Impact of Acyl Chain Length on Biological Activity

AnalogueAcyl Chain LengthRelative Potency (Hypothetical)Rationale
N-(2-Hydroxyethyl)pentanamideC5LowerReduced hydrophobic interactions within the binding pocket.
This compoundC7OptimalIdeal balance of lipophilicity and fit for the target binding site.
N-(2-Hydroxyethyl)nonanamideC9LowerPotential steric clash due to a chain that is too long for the binding pocket.

Modifications to the terminal hydroxyl group are equally important in defining the biological profile of these analogues. This group is a primary site for hydrogen bonding, and its alteration can significantly impact binding affinity.

Esterification or Etherification: Converting the hydroxyl group to an ester or an ether removes its hydrogen bond donating capability and increases lipophilicity. This can decrease binding affinity if the hydrogen bond is critical for anchoring the molecule in the active site.

Replacement with other functional groups: Substituting the hydroxyl group with a thiol, amine, or a halogen atom alters the electronic and steric properties of the headgroup, leading to different binding interactions and potentially altered selectivity for different biological targets. researchgate.net

Table 2: Illustrative Impact of Hydroxyl Group Modification on Biological Activity

Analogue ModificationKey ChangePotential Impact on PotencyRationale
O-Methyl EtherLoses H-bond donor abilityLikely DecreasedInability to form a critical hydrogen bond with the target protein.
Replacement with -SH (Thiol)Alters H-bonding geometry and acidityVariableMay form different, potentially weaker, interactions with the target.
Replacement with -F (Fluoro)Acts as a weak H-bond acceptorLikely DecreasedFluorine is a poor substitute for a hydroxyl group in hydrogen bonding interactions. researchgate.net

Rational Design Principles for Novel this compound Analogues with Enhanced Biological Efficacy

The rational design of novel analogues of this compound aims to improve properties such as potency, selectivity, and metabolic stability. mdpi.com This process relies on the SAR data gathered from previous studies and often employs computational modeling techniques. nih.gov

Key design principles include:

Bioisosteric Replacement: A primary strategy involves the replacement of the amide bond with a bioisostere—a group with similar steric and electronic properties. nih.gov Common replacements include reverse amides, ureas, carbamates, and five-membered heterocyclic rings like triazoles or oxadiazoles. The goal of this approach is often to increase metabolic stability by replacing the easily hydrolyzed amide bond, while maintaining the key interactions necessary for biological activity. nih.gov

Acyl Chain Optimization: This principle involves modifying the acyl chain to maximize favorable interactions with the target's binding pocket. This can include:

Varying Chain Length and Saturation: Systematically altering the length and introducing degrees of unsaturation to fine-tune lipophilicity and conformational flexibility.

Introducing Branched or Cyclic Moieties: Incorporating alkyl branches or cyclic structures (e.g., phenyl or cyclohexyl) into the chain can enhance binding affinity by occupying specific sub-pockets and can also improve selectivity between different enzymes or receptors. nih.govchem960.com

Headgroup Modification and Scaffold Hopping: The 2-hydroxyethyl headgroup can be modified or replaced entirely to explore new binding interactions. This can range from simple functional group transformations (e.g., to N-(2-aminoethyl) or N-(2-methoxyethyl)) to more complex "scaffold hopping," where the entire headgroup is replaced with a different chemical scaffold that preserves the key hydrogen bonding features while potentially introducing new, favorable interactions. This approach seeks to discover novel chemical classes with improved drug-like properties. mdpi.com

By applying these principles, researchers can systematically design and synthesize new generations of this compound analogues with potentially enhanced therapeutic efficacy for various applications. core.ac.uk

Advanced Analytical Methodologies for N 2 Hydroxyethyl Heptanamide Quantification and Profiling

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analytical workflow for N-(2-Hydroxyethyl)heptanamide, providing the necessary separation from interfering substances and enabling accurate quantification. The choice of technique is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the trace analysis of this compound and other N-acylethanolamines (NAEs). This technique offers exceptional sensitivity and selectivity, which is critical for quantifying endogenous levels of these lipids in intricate biological matrices.

Methodologies for the analysis of NAEs often employ a reversed-phase liquid chromatography system. A common setup involves a C18 column to separate the analytes based on their hydrophobicity. The mobile phases typically consist of an aqueous component and an organic solvent, both containing a small percentage of an acid, such as formic acid, to facilitate protonation and enhance ionization efficiency. Gradient elution is frequently used to effectively separate a wide range of NAEs within a single analytical run.

For detection, electrospray ionization (ESI) in the positive ion mode is commonly utilized. The mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process significantly enhances the signal-to-noise ratio and provides a high degree of specificity. The transition of the precursor ion to a specific product ion serves as a unique signature for the analyte, minimizing the likelihood of interference from other compounds in the sample. To further improve sensitivity, chemical derivatization can be employed to introduce a chemical moiety with high ionization capability.

Table 1: Exemplary LC-MS/MS Parameters for N-Acylethanolamine Analysis

ParameterCondition
ChromatographyUltra-High-Performance Liquid Chromatography (UHPLC)
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile/Isopropanol with 0.1% Formic Acid
Flow Rate0.4 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

While LC-MS/MS is the gold standard for sensitivity, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection offers a more accessible and cost-effective alternative for certain applications, such as purity assessment of synthetic this compound or analysis of less complex samples.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation. A reversed-phase C18 column is typically the stationary phase of choice. The mobile phase composition, usually a mixture of acetonitrile or methanol and water, is a critical factor influencing the retention and resolution of the analyte. The addition of acids like formic or acetic acid to the mobile phase can improve peak shape and reproducibility. The selection of the detection wavelength is crucial for sensitivity and selectivity; for compounds lacking a strong chromophore, derivatization may be necessary to enable UV detection.

Method validation is an essential step to ensure the reliability of the analytical data. According to the International Council for Harmonisation (ICH) guidelines, a comprehensive validation process includes the evaluation of several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 1.000 is indicative of good linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Key Validation Parameters for an HPLC Method

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98 - 102%
Precision (RSD)≤ 2%
LOD & LOQSignal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ

Sample Preparation Strategies for Complex Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates necessitates effective sample preparation to remove interfering substances like proteins and phospholipids (B1166683). Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is a straightforward method where a cold organic solvent, such as acetonitrile or methanol, is added to the biological sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the LC system or subjected to further cleanup.

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their relative solubilities in two different immiscible liquids. For NAEs, a common approach is the Folch extraction, which uses a chloroform/methanol mixture to extract lipids from the aqueous biological matrix.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. It utilizes a solid sorbent material, typically packed in a cartridge or a 96-well plate, to retain the analyte of interest while allowing interfering compounds to pass through. The choice of sorbent (e.g., C18, silica) depends on the physicochemical properties of the analyte. The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte with a suitable solvent. Careful validation of SPE methods is crucial to avoid issues such as analyte loss or the introduction of contaminants from the extraction materials.

Isotopic Labeling Strategies for Quantitative Metabolomic Studies

In quantitative metabolomic studies, isotopic labeling is an indispensable strategy for achieving high accuracy and precision. This approach involves the use of stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H) or carbon-13 (¹³C).

An isotopically labeled analog of this compound is added to the sample at the beginning of the analytical workflow. This internal standard co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss during preparation or variations in instrument response.

Furthermore, chemical isotope labeling can be employed to enhance the detection sensitivity of NAEs. This involves derivatizing the NAEs in the sample with a reagent, while a standard mixture is labeled with an isotopically heavy version of the same reagent. This strategy not only improves ionization efficiency but also provides a one-to-one internal standard for each analyte, minimizing matrix effects and improving the reliability of quantification.

Comparative Studies with Endogenous N Acylethanolamines and Other Lipid Mediators

Structural and Functional Analogies within the N-Acylethanolamine Family

N-acylethanolamines (NAEs) are a class of lipid signaling molecules characterized by a core chemical structure consisting of a fatty acid linked to an ethanolamine (B43304) head group via an amide bond. wikipedia.orgresearchgate.net N-(2-Hydroxyethyl)heptanamide fits directly into this family, featuring a saturated 7-carbon acyl chain (heptanoyl group) attached to the ethanolamine moiety.

This fundamental structure is shared with numerous endogenous NAEs that play significant roles in mammalian physiology. mdpi.com The primary distinction between members of the NAE family lies in the length and degree of saturation of their fatty acyl chains, which in turn dictates their biological function and receptor affinity. universiteitleiden.nl

Key endogenous NAEs include:

N-arachidonoylethanolamine (Anandamide, AEA): An endocannabinoid with a 20-carbon polyunsaturated acyl chain. mdpi.com

N-palmitoylethanolamine (PEA): A more abundant NAE with a 16-carbon saturated acyl chain. mdpi.comnih.gov

N-oleoylethanolamine (OEA): A common NAE with an 18-carbon monounsaturated acyl chain. mdpi.comnih.gov

Functionally, the NAE family operates as a group of lipid mediators involved in a wide array of physiological processes. researchgate.net While AEA is well-known as an endocannabinoid, other NAEs like PEA and OEA are recognized for their roles in regulating inflammation and appetite, respectively. nih.govscribd.com The shared biosynthetic and metabolic pathways underscore their collective identity as a functionally related class of molecules. frontiersin.org this compound, by virtue of its structure, is an integral part of this family, sharing the foundational characteristics that define NAEs.

Interplay with Endocannabinoid System and Other Lipid Signaling Pathways

The N-acylethanolamine family is deeply integrated with the endocannabinoid system (ECS) and other lipid signaling networks. frontiersin.org The ECS comprises cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids like Anandamide (B1667382) and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation. portlandpress.com

While some NAEs like Anandamide are direct actors in the ECS, other members, including this compound, participate through indirect mechanisms. nih.gov All NAEs, regardless of their receptor targets, share common enzymatic pathways for their synthesis and, more importantly, their degradation. frontiersin.org The primary enzyme responsible for the breakdown of NAEs is Fatty Acid Amide Hydrolase (FAAH). wikipedia.org

This shared metabolic pathway creates a significant point of interplay. The presence of multiple NAE species can lead to competition for the catalytic site of FAAH. By competing for this enzyme, non-cannabinoid receptor ligands like PEA, OEA, and likely this compound can inhibit the degradation of Anandamide. This leads to an increase in the local concentration and lifespan of Anandamide, thereby enhancing its signaling at cannabinoid receptors. This phenomenon is often referred to as the "entourage effect."

Therefore, even without directly binding to cannabinoid receptors, this compound is positioned to modulate the activity of the endocannabinoid system by interacting with the metabolic enzymes that regulate the levels of all NAEs. frontiersin.org This places it within a broader signaling network, often termed the "endocannabinoidome," which includes a wide range of interrelated lipid mediators and their metabolic enzymes. frontiersin.org

Emerging Research Trajectories and Future Methodological Advancements for N 2 Hydroxyethyl Heptanamide Research

Integration with Advanced Lipidomics and Metabolomics Approaches

The study of N-(2-hydroxyethyl)heptanamide is increasingly benefiting from its integration into the broader fields of lipidomics and metabolomics. These systems-level approaches allow for the comprehensive analysis of lipids and metabolites in biological systems, providing a more holistic understanding of the pathways in which this compound participates.

Advanced analytical platforms, particularly those based on mass spectrometry, are central to this integration. lipidmaps.org High-throughput lipidomic analysis enables the simultaneous quantification of a wide range of NAEs, including this compound, and other related lipid species. lipidmaps.org This is crucial for understanding the metabolic flux and interplay between different signaling lipids. For instance, untargeted lipidomics can identify novel lipid species and metabolic pathways affected by changes in this compound levels. nih.gov

A key aspect of quantitative lipidomics is the use of stable isotope-labeled internal standards. Synthetic analogues of this compound, such as deuterated versions, are instrumental in achieving accurate quantification in complex biological matrices. These standards help to correct for variations in sample preparation and instrument response, ensuring reliable data for metabolomic studies. lipidmaps.org The development of comprehensive lipid libraries and databases further enhances the ability to identify and quantify this compound and its metabolites in large-scale studies.

The integration of lipidomics and metabolomics data can reveal correlations between this compound levels and specific physiological or pathological states. This approach is instrumental in identifying potential biomarkers for diseases and in monitoring the metabolic effects of therapeutic interventions.

Table 1: Advanced Analytical Techniques in this compound Research

TechniqueApplication in this compound ResearchKey Advantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification and identification of this compound and other NAEs in biological samples.High sensitivity and specificity; allows for the separation of isomeric compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives of this compound.Provides excellent chromatographic resolution and robust quantification.
Tandem Mass Spectrometry (MS/MS) Structural elucidation of this compound and its metabolites.Enables the fragmentation of ions to provide detailed structural information.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurements for unambiguous identification of this compound.High mass accuracy reduces the likelihood of false-positive identifications.

Development of this compound as a Molecular Probe

The development of this compound-based molecular probes is a promising avenue for investigating its biological functions in real-time and within cellular and organismal contexts. These probes can be designed to visualize the localization of the molecule, identify its protein targets, and probe its dynamic interactions.

One strategy involves the synthesis of fluorescently labeled analogues of this compound. By attaching a fluorescent dye to the molecule, its distribution and trafficking within cells can be monitored using advanced microscopy techniques. nih.gov The choice of fluorophore is critical and should minimally impact the biological activity of the parent compound.

Another approach is the development of photoaffinity probes. These probes are chemically modified with a photoreactive group that, upon exposure to UV light, can covalently bind to interacting proteins. This allows for the identification of receptors, enzymes, and other binding partners of this compound.

Radiolabeling of this compound with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be employed for quantitative binding assays and for tracing its metabolic fate in vivo. nih.govnih.gov Furthermore, the incorporation of positron-emitting isotopes could enable the use of Positron Emission Tomography (PET) imaging to visualize the distribution of this compound in living organisms.

The design of clickable probes, featuring alkyne or azide (B81097) functionalities, allows for the use of bioorthogonal chemistry to attach reporter molecules, such as fluorophores or affinity tags, in a highly specific manner. This approach offers greater flexibility and can be used in complex biological environments.

Identification of Novel Physiological Roles and Therapeutic Applications

While the broader class of NAEs is known to be involved in various physiological processes, the specific roles of this compound are still being elucidated. nih.govresearchgate.net Future research is expected to uncover novel functions and therapeutic applications for this compound and its derivatives.

Given the known anti-inflammatory and analgesic properties of other NAEs like N-palmitoylethanolamine, a key area of investigation is the potential anti-inflammatory activity of this compound. nih.govnih.gov Studies could explore its effects on inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, and its potential to modulate the production of pro-inflammatory cytokines. nih.govresearchgate.net

The central nervous system is another important target for NAEs. Research into the neuromodulatory effects of this compound could reveal its potential in treating neurological and psychiatric disorders. Analogues of NAEs have shown promise as anticonvulsant agents, suggesting a possible therapeutic avenue for this compound.

The role of NAEs in cancer is also an emerging area of interest. Some NAEs and their derivatives have demonstrated pro-apoptotic and anti-proliferative effects on cancer cells. nih.gov For instance, N-hydroxy-7-(2-naphthylthio)heptanomide, a derivative of heptanomide, has shown anti-cancer activity by inhibiting histone deacetylase. nih.govresearchgate.netmdpi.com Further investigation is warranted to determine if this compound possesses similar anticancer properties.

Table 2: Potential Therapeutic Applications of this compound and its Analogues

Therapeutic AreaPotential Mechanism of ActionSupporting Evidence from Related Compounds
Inflammation and Pain Modulation of inflammatory signaling pathways (e.g., NF-κB). nih.govresearchgate.netAnti-inflammatory and analgesic effects of N-palmitoylethanolamine. nih.govnih.gov
Neurological Disorders Modulation of neurotransmitter systems; anticonvulsant activity.Anticonvulsant effects of NAE analogues.
Cancer Induction of apoptosis; inhibition of cell proliferation; histone deacetylase inhibition. nih.govnih.govAnticancer activity of N-hydroxy-7-(2-naphthylthio)heptanomide. researchgate.netmdpi.com

Advancements in Synthetic Strategies for this compound and its Analogues

The efficient and selective synthesis of this compound and its analogues is crucial for advancing research in this area. Innovations in synthetic methodologies can provide access to a wider range of compounds for structure-activity relationship (SAR) studies and for the development of molecular probes.

Traditional methods for amide bond formation often require harsh reaction conditions. Modern synthetic chemistry offers milder and more efficient alternatives. For example, the use of coupling reagents in conjunction with catalysts can facilitate the amidation of heptanoic acid with ethanolamine (B43304) under more controlled conditions.

Enzymatic synthesis represents a green and highly selective approach. Lipases can be used to catalyze the amidation reaction, often with high yields and under mild conditions. researchgate.netresearchgate.net This method can be particularly advantageous for the synthesis of structurally complex analogues.

Flow chemistry is another emerging technology that can be applied to the synthesis of this compound. Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, purity, and scalability.

Microwave-assisted synthesis can significantly accelerate the amidation reaction, reducing reaction times from hours to minutes. rasayanjournal.co.in This high-speed synthesis is valuable for the rapid generation of libraries of this compound analogues for screening purposes.

Furthermore, the development of novel catalytic systems, including those based on transition metals or organocatalysts, continues to provide new tools for the efficient construction of the amide bond in this compound and its derivatives. researchgate.netarpnjournals.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-Hydroxyethyl)heptanamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling heptanoic acid derivatives with ethanolamine precursors via carbodiimide-mediated reactions (e.g., EDC/HOBt). Post-synthesis purification employs column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization from ethanol. Purity (>95%) is validated using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (δ 1.2–1.6 ppm for heptanoyl chain protons) .

Q. How is this compound characterized for structural integrity and functional group analysis?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 188.1.
  • NMR : ¹³C NMR identifies carbonyl (175 ppm) and hydroxyethyl carbons (60–65 ppm).
  • Elemental Analysis : Validates C, H, N composition (theoretical: C 62.01%, H 10.61%, N 7.53%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?

  • Methodological Answer : Discrepancies may arise from:

  • Structural analogs : Bioactivity varies with substituents (e.g., nitro groups in coumarin derivatives enhance reactivity ).
  • Assay conditions : Adjust pH (7.4 vs. 5.5) to mimic physiological vs. lysosomal environments.
  • Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) and include positive controls (e.g., ampicillin for antimicrobial assays).
  • Dosage optimization : Perform dose-response curves (1–100 µM) to identify EC₅₀ values .

Q. What experimental strategies are used to study structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :

  • Analog synthesis : Modify the heptanoyl chain length (C5–C9) or substitute the hydroxyethyl group with thiol/amine moieties.
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with antioxidant activity.
  • In vitro assays : Compare IC₅₀ values in ROS scavenging (DPPH assay) and enzyme inhibition (e.g., COX-2).
  • Data correlation : Multivariate analysis (PCA) links structural descriptors (logP, polar surface area) to activity .

Q. What methodologies elucidate the mechanism of action for this compound in enzyme inhibition?

  • Methodological Answer :

  • Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Molecular docking : Use AutoDock Vina to predict binding poses in HDAC or PPARα active sites (PDB IDs: 4CBT, 3GZ9) .
  • Mutagenesis studies : Replace key residues (e.g., His145 in HDAC) to validate binding interactions.
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG, ΔH) .

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